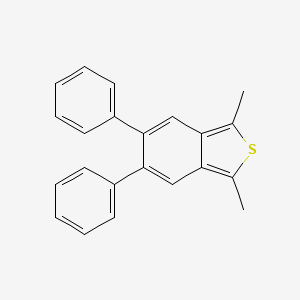![molecular formula C20H15Cl2NO3 B15170068 5-Chloro-N-{3-[(4-chlorobenzyl)oxy]phenyl}-2-hydroxybenzamide CAS No. 648922-99-0](/img/structure/B15170068.png)
5-Chloro-N-{3-[(4-chlorobenzyl)oxy]phenyl}-2-hydroxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Chloro-N-{3-[(4-chlorobenzyl)oxy]phenyl}-2-hydroxybenzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a chlorobenzyl group, a phenyl group, and a hydroxybenzamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-N-{3-[(4-chlorobenzyl)oxy]phenyl}-2-hydroxybenzamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:
Formation of 4-chlorobenzyl chloride: This can be achieved by reacting 4-chlorotoluene with chlorine gas in the presence of a catalyst such as iron(III) chloride.
Preparation of 3-(4-chlorobenzyloxy)aniline: This intermediate is synthesized by reacting 4-chlorobenzyl chloride with 3-aminophenol in the presence of a base such as sodium hydroxide.
Formation of the final compound: The final step involves the reaction of 3-(4-chlorobenzyloxy)aniline with 5-chloro-2-hydroxybenzoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
5-Chloro-N-{3-[(4-chlorobenzyl)oxy]phenyl}-2-hydroxybenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reagents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) can be used.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea can be used under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Azides or thiols.
科学研究应用
5-Chloro-N-{3-[(4-chlorobenzyl)oxy]phenyl}-2-hydroxybenzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 5-Chloro-N-{3-[(4-chlorobenzyl)oxy]phenyl}-2-hydroxybenzamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
4-Chloro-N-{3-[(4-chlorobenzyl)oxy]phenyl}-2-hydroxybenzamide: Similar structure but with a different substitution pattern.
5-Bromo-N-{3-[(4-chlorobenzyl)oxy]phenyl}-2-hydroxybenzamide: Similar structure but with a bromine atom instead of chlorine.
5-Chloro-N-{3-[(4-methylbenzyl)oxy]phenyl}-2-hydroxybenzamide: Similar structure but with a methyl group instead of chlorine.
Uniqueness
5-Chloro-N-{3-[(4-chlorobenzyl)oxy]phenyl}-2-hydroxybenzamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both chlorine and hydroxy groups provides opportunities for diverse chemical modifications and interactions with biological targets.
属性
CAS 编号 |
648922-99-0 |
|---|---|
分子式 |
C20H15Cl2NO3 |
分子量 |
388.2 g/mol |
IUPAC 名称 |
5-chloro-N-[3-[(4-chlorophenyl)methoxy]phenyl]-2-hydroxybenzamide |
InChI |
InChI=1S/C20H15Cl2NO3/c21-14-6-4-13(5-7-14)12-26-17-3-1-2-16(11-17)23-20(25)18-10-15(22)8-9-19(18)24/h1-11,24H,12H2,(H,23,25) |
InChI 键 |
VCIJGNKWHJQUPC-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)OCC2=CC=C(C=C2)Cl)NC(=O)C3=C(C=CC(=C3)Cl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-(2-Fluoroethoxy)-6-(4-fluorophenyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B15169996.png)


![2-Ethynyl-5-{[3,4,5-tris(dodecyloxy)phenyl]ethynyl}pyrazine](/img/structure/B15170011.png)




![(2-Benzo[1,3]dioxol-5-yl-phenyl)-(4-methoxyphenyl)-methanone](/img/structure/B15170032.png)

![7-Azido-1H-pyrazolo[3,4-C]pyridine](/img/structure/B15170056.png)

![2-{[(Cyclohexanecarbonyl)oxy]methyl}-15-hydroxynonadecanoic acid](/img/structure/B15170058.png)
